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Compound of Interest

Compound Name: Opigolix

Cat. No.: B10799522

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of two oral
gonadotropin-releasing hormone (GnRH) antagonists, Opigolix (ASP-1707) and Relugolix.
While Relugolix has received regulatory approval for conditions including endometriosis, the
development of Opigolix was discontinued after Phase Il trials. This comparison is based on
available clinical trial data to inform research and drug development in this therapeutic area.

Mechanism of Action: A Shared Pathway

Both Opigolix and Relugolix are non-peptide, orally active GNnRH receptor antagonists.[1] They
exert their therapeutic effect by competitively binding to GNnRH receptors in the anterior pituitary
gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating
hormone (FSH), leading to a dose-dependent suppression of ovarian estradiol production. The
reduction in estradiol levels is the primary mechanism for alleviating the symptoms of estrogen-
dependent conditions such as endometriosis.
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Efficacy in Endometriosis-Associated Pain

The primary indication for which comparative data is available for both compounds is the
treatment of endometriosis-associated pain. Efficacy has been assessed through reductions in
dysmenorrhea (menstrual pain) and non-menstrual pelvic pain (NMPP).

Relugolix Combination Therapy (SPIRIT 1 & 2 Trials)
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The Phase 11l SPIRIT 1 and 2 trials evaluated a once-daily combination therapy of Relugolix 40

mg with estradiol 1.0 mg and norethindrone acetate 0.5 mg.[2][3] This combination is designed

to mitigate hypoestrogenic side effects, such as bone mineral density loss, while maintaining

efficacy.

Opigolix (TERRA Study)

The Phase Il TERRA study assessed the efficacy of various doses of Opigolix monotherapy (3

mg, 5 mg, 10 mg, and 15 mg) compared to placebo and leuprorelin.[4][5]

Efficacy Endpoint

Relugolix Combination
Therapy (40 mg)[2][3]

Opigolix (15 mg)[4][5][6]

Dysmenorrhea

75% of women achieved a
clinically meaningful reduction
in both SPIRIT 1 and 2 trials at
Week 24.

Showed the most significant
reduction in dysmenorrhea
among oral GnRH antagonists

in a network meta-analysis.

Non-Menstrual Pelvic Pain
(NMPP)

59% (SPIRIT 1) and 66%
(SPIRIT 2) of women achieved
a clinically meaningful
reduction at Week 24.

Demonstrated efficacy in
reducing NMPP.

Overall Pelvic Pain

Statistically significant

reductions were observed.

A network meta-analysis found
that Opigolix 15 mg was
among the most efficient in

reducing pelvic pain.[6]

Analgesic Use

A network meta-analysis
indicated that Relugolix 40 mg
was most effective in reducing

the use of analgesics.[6]

Data on analgesic use

reduction is available.

Safety and Tolerability

The safety profiles of both drugs are largely influenced by their hypoestrogenic effects. The

addition of hormonal add-back therapy to Relugolix is a key differentiator in its long-term safety

profile.
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Safety Parameter

Relugolix Combination
Therapy (40 mg)[2][3]

Opigolix (Monotherapy,
various doses)[4][5][6]

Bone Mineral Density (BMD)

Loss

Less than 1% loss over 24

weeks.

Dose-dependent decrease in
BMD.

Common Adverse Events

Headache, nasopharynagitis,
and hot flushes were the most

common.

Hot flushes were a notable

adverse event.

Treatment Emergent Adverse
Events (TEAES)

The rate of any TEAEs was
highest in the Relugolix 40 mg
group in a network meta-

analysis.[6]

Rates of TEAEs were reported.

Experimental Protocols

Relugolix: SPIRIT 1 and 2 Trials[3][7][8][9][10]

o Study Design: Two replicate, Phase IllI, multicenter, randomized, double-blind, placebo-

controlled trials.

o Participants: Over 1,200 premenopausal women (18-50 years) with a surgical or direct

visualization diagnosis of endometriosis and moderate to severe endometriosis-associated

pain.

« Intervention: Participants were randomized (1:1:1) to receive one of three treatments for 24

weeks:

o Once-daily oral Relugolix 40 mg, estradiol 1.0 mg, and norethindrone acetate 0.5 mg

(Relugolix combination therapy).

o Placebo.

o Delayed Relugolix combination therapy (Relugolix 40 mg monotherapy for 12 weeks

followed by Relugolix combination therapy for 12 weeks).
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e Primary Endpoints: The proportion of responders for both dysmenorrhea and non-menstrual
pelvic pain at week 24, defined by a clinically meaningful reduction in the Numeric Rating
Scale (NRS) score without an increase in analgesic use.

o Key Secondary Endpoints: Changes in dyspareunia, overall pelvic pain, health-related
quality of life (Endometriosis Health Profile-30), and opioid use.

Opigolix: TERRA Study[4][5][11]

o Study Design: A Phase Il, multicenter, double-blind, randomized, parallel-group, placebo-
controlled study.

 Participants: 540 women with endometriosis-associated pelvic pain.
« Intervention: Participants were randomized to receive one of the following for 24 weeks:

o Placebo

[¢]

Opigolix 3 mg

[e]

Opigolix 5 mg

o

Opigolix 10 mg

[¢]

Opigolix 15 mg

[¢]

Leuprorelin (as an active comparator)

» Primary Efficacy Endpoint: Change from baseline in the NRS score for overall pelvic pain
after 12 weeks of treatment.

o Secondary Efficacy Endpoints: Changes in NRS scores for dysmenorrhea and non-
menstrual pelvic pain.
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Conclusion

Both Opigolix and Relugolix have demonstrated efficacy in reducing endometriosis-associated
pain by suppressing estradiol levels. The available data suggests that higher doses of Opigolix
monotherapy were effective but were associated with a dose-dependent decrease in bone
mineral density. Relugolix, developed as a combination therapy with hormonal add-back, has
shown a favorable balance of efficacy and safety, particularly concerning the mitigation of bone
loss, in its Phase Il trials. The discontinuation of Opigolix development means that direct
head-to-head comparative data is unavailable and will not be forthcoming. However, the
existing Phase Il data for Opigolix and the comprehensive Phase Il data for Relugolix provide
valuable insights for the ongoing development of GhRH antagonists for gynecological
disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10799522#0pigolix-vs-relugolix-efficacy-and-safety]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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